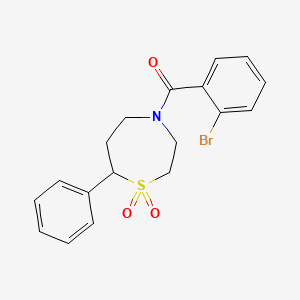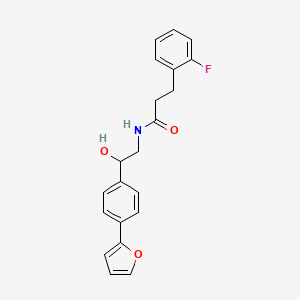![molecular formula C18H13ClF3N3O2S B2906632 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile CAS No. 1164480-54-9](/img/structure/B2906632.png)
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile is an intricate organic compound, renowned for its diverse applications in multiple scientific domains. This compound is recognized for its unique structural characteristics, which make it a subject of significant interest in various research areas, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile typically involves the condensation of appropriately substituted aniline and pyridine derivatives. This reaction is often carried out under controlled conditions with the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: : Industrially, the production of this compound may employ high-throughput synthetic techniques, including continuous flow reactors and automated systems to optimize the production process. Scalability and cost-effectiveness are crucial considerations in this context, along with stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions: : This compound is involved in several types of chemical reactions, including:
Oxidation: Exposure to strong oxidizing agents can lead to the formation of various oxidation products.
Reduction: Reduction reactions involving hydrogen or hydride donors can modify specific functional groups within the molecule.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives with varied functional properties.
Common Reagents and Conditions: : Some common reagents used in these reactions include sodium borohydride (for reduction), bromine (for halogenation), and strong acids or bases (for substitution reactions). Reaction conditions such as temperature, pressure, and solvent type play a critical role in determining the reaction outcome.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction reactions may yield simpler amines, while substitution reactions can produce a wide array of functionalized derivatives.
科学的研究の応用
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile has a broad spectrum of applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Acts as a probe in biochemical studies to investigate cellular processes and protein interactions.
Medicine: : Explored for its potential therapeutic properties, particularly in the treatment of certain diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: : Employed in the development of advanced materials and coatings due to its chemical stability and unique functional properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets. These interactions often involve binding to active sites on enzymes or receptors, altering their activity and subsequently influencing biological pathways. Detailed studies have identified various pathways and molecular targets influenced by this compound, contributing to its diverse functional properties.
類似化合物との比較
Compared to other similar compounds, 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile stands out due to its unique structural features, including the presence of a trifluoromethyl group and a pyridine ring. These characteristics confer specific chemical reactivity and biological activity, distinguishing it from other structurally related compounds.
Similar compounds include:
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)amine
2-(methylthio)acetamide
Acrylonitrile derivatives with varied substituents
Such comparisons highlight the compound's unique attributes and its potential for diverse scientific applications.
特性
IUPAC Name |
(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]-4-methylsulfanyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2S/c1-28-10-16(26)11(7-23)8-24-13-2-4-14(5-3-13)27-17-15(19)6-12(9-25-17)18(20,21)22/h2-6,8-9,24H,10H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHBVBVTDKQRD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)/C(=C\NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2906550.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2906552.png)


![5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B2906555.png)


![N-[5-(2-Hydroxyethyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906565.png)
![1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2906568.png)
![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)


![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)
